An In-depth Technical Guide to Ethyl 5-oxo-5-(2-pyridyl)valerate
An In-depth Technical Guide to Ethyl 5-oxo-5-(2-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant (though limited) synthesis and biological context, with a focus on providing practical information for researchers.
Chemical Identification and Properties
The definitive identifier for Ethyl 5-oxo-5-(2-pyridyl)valerate is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value |
| CAS Number | 898776-54-0 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Synonyms | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate, δ-oxo-2-Pyridinepentanoic acid, ethyl ester |
While specific, experimentally determined physical and chemical properties for Ethyl 5-oxo-5-(2-pyridyl)valerate are not widely published, data for its isomers, Ethyl 5-oxo-5-(3-pyridyl)valerate and Ethyl 5-oxo-5-(4-pyridyl)valerate, can provide useful estimations.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Purity (Typical) |
| Ethyl 5-oxo-5-(3-pyridyl)valerate | 22971-47-7 | 221.25 | - |
| Ethyl 5-oxo-5-(4-pyridyl)valerate | 25370-47-2 | 221.26 | 97.0%[1] |
Synthesis and Experimental Protocols
A potential, though unverified, synthetic workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate.
General Experimental Considerations (Based on Analogue Syntheses)
A typical experimental protocol would likely involve the following steps. This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
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Preparation of the Pyridine Nucleophile: 2-Bromopyridine would be reacted with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (typically -78 °C) to form 2-lithiopyridine in situ.
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Acylation Reaction: A solution of monoethyl glutarate (or a related glutaric acid derivative) would be added dropwise to the solution of 2-lithiopyridine, maintaining the low temperature.
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Quenching: The reaction would be quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
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Workup and Purification: The reaction mixture would be extracted with an organic solvent. The combined organic layers would then be washed, dried, and the solvent removed under reduced pressure. The crude product would likely be purified by column chromatography on silica gel.
Biological and Pharmacological Context
There is limited publicly available information on the specific biological activity or pharmacological applications of Ethyl 5-oxo-5-(2-pyridyl)valerate. However, the pyridine moiety is a common feature in many biologically active compounds and approved drugs. Pyridine derivatives are known to exhibit a wide range of activities, including acting as inhibitors of various enzymes and modulators of receptors.
Research into compounds with similar structural motifs has shown potential in areas such as:
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Positive Inotropic Activity: A related compound, Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, has demonstrated positive inotropic effects, suggesting potential applications in cardiovascular research.[2]
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Anti-inflammatory and Analgesic Properties: The same study also indicated that some related compounds showed anti-inflammatory and analgesic activity.[2]
Given these findings for structurally related molecules, it is plausible that Ethyl 5-oxo-5-(2-pyridyl)valerate could serve as a scaffold or intermediate in the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and pharmacological profile.
Experimental Design for Biological Screening
For researchers interested in investigating the biological potential of Ethyl 5-oxo-5-(2-pyridyl)valerate, a logical workflow for preliminary screening is proposed below.
Caption: Workflow for the biological evaluation of new compounds.
Conclusion
Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest that it could be a valuable precursor for the development of novel compounds with interesting pharmacological properties. Further research is warranted to fully explore its synthetic utility and biological activity. Researchers are encouraged to use the information and hypothetical workflows presented in this guide as a starting point for their investigations, with the understanding that experimental validation is essential.

